molecular formula C23H19N3O3 B11260211 N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260211
M. Wt: 385.4 g/mol
InChI Key: WANJCCHXLHBTPE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a 2,4-dimethoxyphenyl group attached via an amide linkage at the 4-position of the quinoline core and a pyridin-3-yl substituent at the 2-position. The dimethoxy groups may enhance solubility and modulate electronic interactions, while the pyridinyl moiety could facilitate π-π stacking in target binding .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-16-9-10-20(22(12-16)29-2)26-23(27)18-13-21(15-6-5-11-24-14-15)25-19-8-4-3-7-17(18)19/h3-14H,1-2H3,(H,26,27)

InChI Key

WANJCCHXLHBTPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.

    Introduction of the Pyridine Moiety: This step might involve a Suzuki coupling reaction between a halogenated quinoline and a pyridine boronic acid.

    Formation of the Carboxamide Group: The final step could involve the reaction of the quinoline derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been studied for its potential as an anticancer agent . Quinoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways. For instance, similar compounds have shown effective inhibition of Aurora-A kinase, which is critical in cancer cell proliferation .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated significant activity against pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound’s structure allows it to interact with specific enzymes involved in metabolic pathways. Studies have shown that quinoline derivatives can inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. For instance, compounds structurally similar to this compound have exhibited IC50 values indicating effective inhibition .

Activity Type Target IC50 Value (μM) Reference
AnticancerAurora-A kinase0.16 ± 0.03
AntimicrobialVarious pathogensVaries
LOX InhibitionLipoxygenase10

Table 2: Comparison with Similar Compounds

Compound Structure Similarity Biological Activity
Quinoline-4-carboxamideCore structureAnticancer
3,4-Dimethoxyphenyl derivativesMethoxy substituentsAntimicrobial
Pyridin-2-ylmethyl derivativesPyridine ringEnzyme inhibition

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against HCT116 and MCF7 cell lines. The compound exhibited an IC50 value of approximately 0.39 μM against HCT116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

In a screening study of various quinoline derivatives against common bacterial strains, this compound showed promising results with effective inhibition of growth against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and physicochemical properties of closely related quinoline-4-carboxamide derivatives:

Compound Name R1 (Quinoline-2) R2 (Amide Substituent) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Purity (HPLC)
N-(2,4-Dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Target) Pyridin-3-yl 2,4-Dimethoxyphenyl C23H19N3O3 385.42 Not reported Not reported Not reported
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7, ) Pyridin-3-yl Naphthalen-2-yl C25H17N3O 375.43 215–216 19.8% Not reported
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide () Phenyl 3-Pyridinyl C21H15N3O 325.37 261–262 Not reported Not reported
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide () Pyridin-3-yl 2-Hydroxyphenyl C21H15N3O2 341.36 Not reported Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide () Pyridin-4-yl 2-(3,4-Dimethoxyphenyl)ethyl C25H23N3O3 413.48 Not reported Not reported Not reported
6-Chloro-N-[(4-methoxyphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide () Pyridin-3-yl 4-Methoxybenzyl C24H18ClN3O2 415.87 Not reported Not reported Not reported
Key Observations:

Substituent Diversity :

  • The target compound uniquely combines pyridin-3-yl and 2,4-dimethoxyphenyl groups. In contrast, analogs like 7 () use bulkier naphthyl groups, which may reduce solubility but enhance hydrophobic interactions .
  • introduces a 3,4-dimethoxyphenethyl chain, increasing flexibility and molecular weight compared to the target’s direct amide linkage .

Electronic and Steric Effects :

  • Methoxy groups (electron-donating) in the target compound may improve solubility and influence binding affinity compared to halogenated analogs (e.g., –14 ) .
  • The 2-hydroxyphenyl group in could enable hydrogen bonding, whereas the target’s methoxy groups prioritize lipophilicity .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target compound (385.42 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol), similar to most analogs.
  • Melting Points : Higher melting points (e.g., 261–262°C in ) correlate with crystalline stability, which may be advantageous for formulation .
  • Purity : While purity data for the target are absent, analogs in –2 achieve >97% purity via HPLC, indicating robust synthetic protocols .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core with a pyridine ring and a dimethoxyphenyl substituent. The unique arrangement of these functional groups is believed to influence its interaction with various biological targets.

Compound Name Structure Unique Features
This compoundStructurePotential for various biological applications due to specific substitutions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Research has shown that certain substituted quinolines exhibit higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. For instance, compounds with similar structural frameworks have been reported to inhibit cancer cell growth through mechanisms such as inducing DNA damage and promoting cell cycle arrest . The compound's ability to interact with key molecular targets involved in cancer progression suggests potential therapeutic applications.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, disrupting replication and transcription processes.
  • Metal Ion Chelation : The pyridine moiety can chelate metal ions, affecting various biochemical pathways essential for cell survival.

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study evaluated a series of substituted quinoline derivatives against mycobacterial species. The most effective compounds showed promising results against M. tuberculosis, indicating the potential of this compound in treating resistant strains .
  • Anticancer Efficacy :
    • In vitro tests demonstrated that compounds structurally similar to this compound induced significant apoptosis in renal cancer cell lines. Flow cytometry results indicated a clear promotion of cell cycle arrest in treated cells .

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